2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine moiety, and an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the indole moiety.
1,5-Dimethyl-2-phenyl-4-(((2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)amino)-1,2-dihydro-3H-pyrazol-3-one: Contains a pyrazole ring and a pyridine moiety but differs in the substitution pattern.
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide is unique due to its combination of a pyrazole ring, a pyridine moiety, and an indole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
827317-05-5 |
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Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C18H15N5O/c24-18(20-11-12-3-6-19-7-4-12)14-2-1-13-9-17(22-16(13)10-14)15-5-8-21-23-15/h1-10,22H,11H2,(H,20,24)(H,21,23) |
InChI Key |
QVAILOADAIOXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC=NC=C3)NC(=C2)C4=CC=NN4 |
Origin of Product |
United States |
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